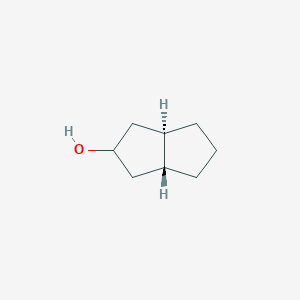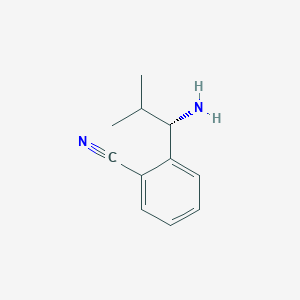
Rel-(2s,3aR,6aR)-octahydropentalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol is a chiral compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure consists of an octahydropentalene core with a hydroxyl group at the second position, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3aR,6aR)-octahydropentalen-2-ol typically involves the following steps:
Cyclization Reactions: Starting from simple aliphatic precursors, cyclization reactions are employed to form the bicyclic core. This can be achieved through intramolecular Diels-Alder reactions or other cycloaddition methods.
Reduction: The reduction of the resulting intermediate compounds is carried out using hydrogenation or hydride donors to achieve the desired octahydro structure.
Hydroxylation: Introduction of the hydroxyl group at the second position is often done through selective oxidation reactions, using reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the cyclization and reduction steps, followed by purification through distillation or crystallization.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: Tosyl chloride, thionyl chloride, sodium hydride.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its chiral properties which can influence biological activity.
Materials Science: Explored for its potential in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Rel-(2S,3aR,6aR)-octahydropentalen-2-ol exerts its effects depends on its application:
In Organic Synthesis: Acts as a chiral building block, influencing the stereochemistry of the resulting products.
In Medicinal Chemistry: Interacts with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, affecting the activity of enzymes, receptors, or other proteins.
Comparación Con Compuestos Similares
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol can be compared with other bicyclic compounds such as:
Octahydroindene: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
Decahydronaphthalene: Another bicyclic compound with a fully saturated structure, used in different contexts due to its lack of functional groups.
Bicyclo[2.2.1]heptane: Known for its rigid structure and used in various synthetic applications, but differs in its ring size and functionalization.
This compound stands out due to its specific stereochemistry and functional group, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-6-2-1-3-7(6)5-8/h6-9H,1-5H2/t6-,7-/m1/s1 |
Clave InChI |
WYZPLRUPKAGJSE-RNFRBKRXSA-N |
SMILES isomérico |
C1C[C@@H]2CC(C[C@H]2C1)O |
SMILES canónico |
C1CC2CC(CC2C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)









![3-Formylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12955825.png)
